(2-Bromophenyl)dichlorophosphane
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Overview
Description
(2-Bromophenyl)dichlorophosphane is an organophosphorus compound with the molecular formula C6H4BrCl2P. It is a derivative of phenylphosphane, where the phenyl group is substituted with a bromine atom at the 2-position and two chlorine atoms on the phosphorus atom. This compound is of interest in various chemical research and industrial applications due to its reactivity and potential as a precursor for other phosphorus-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromophenyl)dichlorophosphane can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromophenylmagnesium bromide with phosphorus trichloride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)dichlorophosphane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phosphorus can be substituted with other nucleophiles, such as amines or alcohols, to form phosphoramidates or phosphates.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other higher oxidation state phosphorus compounds.
Reduction Reactions: Reduction of this compound can yield phosphines or other reduced phosphorus species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions often require mild conditions and can be catalyzed by bases or transition metals.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Phosphoramidates: Formed from substitution with amines.
Phosphates: Formed from substitution with alcohols.
Phosphine Oxides: Formed from oxidation reactions.
Scientific Research Applications
(2-Bromophenyl)dichlorophosphane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of ligands for catalysis and materials science.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through phosphorylation reactions.
Medicine: Research into potential pharmaceutical applications includes the development of phosphorus-containing drugs or prodrugs.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)dichlorophosphane involves its reactivity with nucleophiles and electrophiles. The phosphorus atom, being electrophilic, can form bonds with nucleophiles, leading to substitution reactions. The bromine atom can also participate in reactions, such as oxidative addition, which can further modify the compound’s structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)diphenylphosphine: Similar structure but with phenyl groups instead of chlorine atoms.
Phenylphosphonic dichloride: Lacks the bromine substitution on the phenyl ring.
Dichlorophenylphosphine: Similar but without the bromine atom
Uniqueness
(2-Bromophenyl)dichlorophosphane is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns. The bromine atom can participate in additional reactions, such as cross-coupling, which are not possible with compounds lacking this substitution .
Properties
IUPAC Name |
(2-bromophenyl)-dichlorophosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2P/c7-5-3-1-2-4-6(5)10(8)9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMZGEUMJGFEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)P(Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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